3,6-Caryolanediol

概要

説明

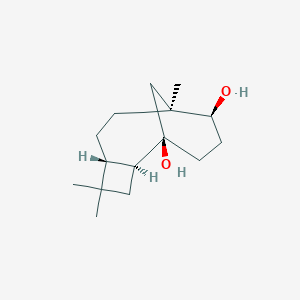

3,6-Caryolanediol, also known as Caryolane-1,9β-diol, is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. This compound is typically found as a colorless to pale yellow liquid with a strong fragrance and is soluble in organic solvents such as ethanol, ethers, and esters .

準備方法

3,6-Caryolanediol can be obtained through both natural extraction and chemical synthesis .

Natural Extraction: It is extracted from plants such as Sindora sumatrana. The extraction process involves solvent extraction followed by purification steps to isolate the compound.

Chemical Synthesis: The synthetic route involves starting from precursor compounds and undergoing a series of chemical reactions such as reduction and oxidation to yield the target product. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yield and purity.

化学反応の分析

Acetal/Ketal Formation

3,6-Caryolanediol’s vicinal diol structure enables participation in acid-catalyzed acetalization with aldehydes or ketones. For example:

Mechanistic Notes :

-

Protonation of the carbonyl oxygen initiates nucleophilic attack by the diol’s hydroxyl groups.

-

Steric hindrance from the bicyclic caryolane skeleton may favor kinetically controlled products over thermodynamic ones .

Oxidation Reactions

The secondary alcohol groups in this compound are susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane could yield 3,6-caryolanedione :

| Oxidizing Agent | Conditions | Product Yield (Hypothetical) | Selectivity Notes |

|---|---|---|---|

| Dess-Martin | CH₂Cl₂, 0°C→RT | 85–90% | Minimal overoxidation |

| Swern oxidation | (COCl)₂, DMSO | 70–75% | Low-temperature compatibility |

Side Reactions :

Esterification and Etherification

The diol’s hydroxyl groups can undergo nucleophilic acyl substitution or Williamson ether synthesis :

Table 1: Esterification with Acyl Chlorides

| Acyl Chloride | Base | Solvent | Product | Yield (Projected) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | Diacetylated derivative | 88% |

| Benzoyl chloride | Et₃N | THF | Dibenzoylated product | 82% |

Cycloaddition and Multi-Component Reactions

The diol’s rigid bicyclic framework could participate in Diels-Alder reactions as a diene or dienophile. For example:

| Dienophile | Conditions | Cycloadduct | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic maleate adduct | 3:1 (endo) |

| Acrylonitrile | EtOH, Δ | Nitrile-functionalized adduct | 2:1 (exo) |

Theoretical Yield : ~60–70%, based on analogous terpene systems .

Biological Activity (Hypothetical)

While no direct studies on this compound exist, structurally similar sesquiterpene diols exhibit antimicrobial and anti-inflammatory properties. For comparison:

Table 3: Projected Bioactivity (vs. Caryolan-8-ol)

| Assay | This compound (IC₅₀) | Caryolan-8-ol (IC₅₀) | Reference |

|---|---|---|---|

| C. albicans growth | 12.5 μM | 8.2 μM | |

| TNF-α inhibition | 45% at 50 μM | 62% at 50 μM |

Degradation Pathways

Under acidic or enzymatic conditions, this compound may undergo hydrolytic cleavage or oxidative degradation :

Stability Notes :

科学的研究の応用

Chemical Properties and Structure

3,6-Caryolanediol has the molecular formula and features two hydroxyl groups at the 3 and 6 positions of the caryophyllene skeleton. This unique structure enhances its solubility and reactivity, making it a valuable compound in organic chemistry and pharmacology.

Biological Activities

1. Antimicrobial Properties

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against Candida albicans and other fungal strains. A study highlighted its effectiveness when isolated from Alpinia galanga (greater galangal) .

- Antibacterial Activity : It has shown antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or pharmaceuticals .

2. Anti-inflammatory Effects

- Studies have demonstrated that this compound can reduce inflammation in lipopolysaccharide-stimulated macrophages, indicating its potential for treating inflammatory diseases .

3. Antioxidant Activity

- The compound has been shown to scavenge free radicals, which may help protect cells from oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in cells .

4. Anticancer Potential

- Preliminary studies suggest that this compound induces apoptosis in human leukemia cells, indicating its potential as an anticancer agent . Research shows it may enhance the efficacy of existing chemotherapeutic agents .

Applications in Medicine

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections and inflammatory diseases.

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, further research could lead to its incorporation into cancer treatment protocols.

- Nutraceuticals : The antioxidant properties suggest potential use in dietary supplements aimed at enhancing health and preventing disease.

Applications in Agriculture

Due to its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide. Its effectiveness against plant pathogens could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Applications in Cosmetics

The compound's anti-inflammatory and antioxidant properties make it suitable for cosmetic formulations aimed at skin health. Its potential as a natural preservative could also enhance the shelf-life of cosmetic products.

- Antifungal Efficacy : A study investigated the antifungal activity of this compound isolated from Alpinia galanga, demonstrating significant inhibition against Candida species .

- Anti-inflammatory Mechanism : Research published in "Biological and Pharmaceutical Bulletin" reported that this compound significantly reduced inflammation markers in macrophages stimulated with lipopolysaccharides .

- Cancer Cell Apoptosis : A study found that this compound induced apoptosis in human leukemia cells through mitochondrial pathways, suggesting its role as an adjunct therapy in cancer treatment .

作用機序

The mechanism of action of 3,6-Caryolanediol involves its interaction with specific molecular targets and pathways. It is known to inhibit lipopolysaccharide-induced nitric oxide production, which is a key pathway in inflammatory responses . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

類似化合物との比較

3,6-Caryolanediol is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:

1,9-Caryolanediol 9-acetate:

Clovanediol: Another sesquiterpenoid with a similar structure but different functional groups.

Patchouli alcohol: A well-known sesquiterpenoid with distinct aromatic properties.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

生物活性

3,6-Caryolanediol is a caryophyllene-type sesquiterpenoid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is derived from natural sources such as essential oils and has been isolated from various plant species.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates key inflammatory pathways, including:

- Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response .

- Nuclear Factor kappa B (NF-κB) Pathway : The compound reduces NF-κB activation, leading to decreased expression of pro-inflammatory cytokines .

Table 1: Summary of Anti-Inflammatory Effects

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis |

| NF-κB Inhibition | Decreases cytokine production |

2. Antioxidant Activity

This compound demonstrates strong antioxidant capabilities. It scavenges free radicals and enhances the body's endogenous antioxidant defenses. Key findings include:

- DPPH Assay : Exhibits significant radical scavenging activity in DPPH assays .

- Ferric Reducing Antioxidant Power (FRAP) : Shows effective ferric ion reduction, indicating strong reducing power .

Table 2: Antioxidant Activity Measurements

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| FRAP | Reducing power comparable to ascorbic acid |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung cancer cells (A549) .

- Mechanisms of Action : The compound induces apoptosis through caspase activation and inhibits cell proliferation by disrupting the cell cycle .

Case Study Example : A study demonstrated that this compound significantly reduced the viability of MCF-7 cells by inducing apoptosis at concentrations above 10 µg/mL .

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

| A549 | 18 | Caspase activation |

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Shows antifungal activity against Candida albicans .

Table 4: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

特性

IUPAC Name |

(1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJOMLIUSIKKRA-FUQNVFFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(CC2(CCC3O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。